

Section 1: N,N-diethyl-2-phenylacetamide (DEPA) (CAS: 2431-96-1)

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Compound of Interest

Compound Name: 4-Chloro-N-methylaniline

Cat. No.: B146314

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N,N-diethyl-2-phenylacetamide, commonly known as DEPA, is a broad-spectrum insect repellent.[1][2][3][4] Its efficacy is comparable to N,N-diethyl-3-methylbenzamide (DEET), and it is active against a range of hematophagous insects including mosquitoes, flies, fleas, and ticks, as well as land leeches and cockroaches.[1][3] Toxicological studies have indicated that DEPA is safe for human use.[3]

Core Chemical Properties of DEPA

The following table summarizes the key chemical and physical properties of N,N-diethyl-2-phenylacetamide.

Property	Value	Source(s)
Molecular Formula	C12H17NO	[1][5][6][7]
Molecular Weight	191.27 g/mol	[1][6][7]
Appearance	Clear Colorless Oil / Faintly yellowish colored liquid	[1][3]
Boiling Point	169-171 °C at 18 mm Hg	[1]
Density	1.004 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.522	[1]
Melting Point	84-86 °C	[1]
Flash Point	>230 °F	[1]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	[1]
Storage	Sealed in a dry place at room temperature	[1]

Experimental Protocols

Synthesis of N,N-diethyl-2-phenylacetamide (DEPA)

One method for synthesizing DEPA involves the reaction of phenylacetic acid with N,N-diethyl carbamoyl chloride in the presence of 1-methylimidazole.[8]

- Materials:
 - Phenylacetic acid (1 Mole)
 - N,N-diethyl carbamoyl chloride (1 Mole)
 - 1-methylimidazole (1.2 Mole)
 - Water

- Two-necked round-bottom flask (1 liter)
- Air condenser
- Magnetic stirrer
- Pressure-equalizing funnel
- Procedure:
 - Combine 136 g (1 Mole) of phenyl acetic acid and 136 g (1 Mole) of N,N-diethyl carbamoyl chloride in a 1-liter two-necked round-bottom flask equipped with an air condenser and placed on a magnetic stirrer.[8]
 - Add 98 g (1.2 Mole) of 1-methylimidazole to the flask at room temperature using a pressure-equalizing funnel.[8]
 - Stir the reaction mixture constantly for 30 minutes at room temperature after the complete addition of 1-methylimidazole.[8]
 - Treat the reaction mixture with 250 ml of water, leading to the formation of two layers.[8]
 - Separate the organic layer.[8]
 - Obtain pure, colorless N,N-diethyl-2-phenylacetamide by vacuum distillation of the organic layer. The expected yield is approximately 98%, with a purity of over 99.5% as analyzed by GC-MS.[8]

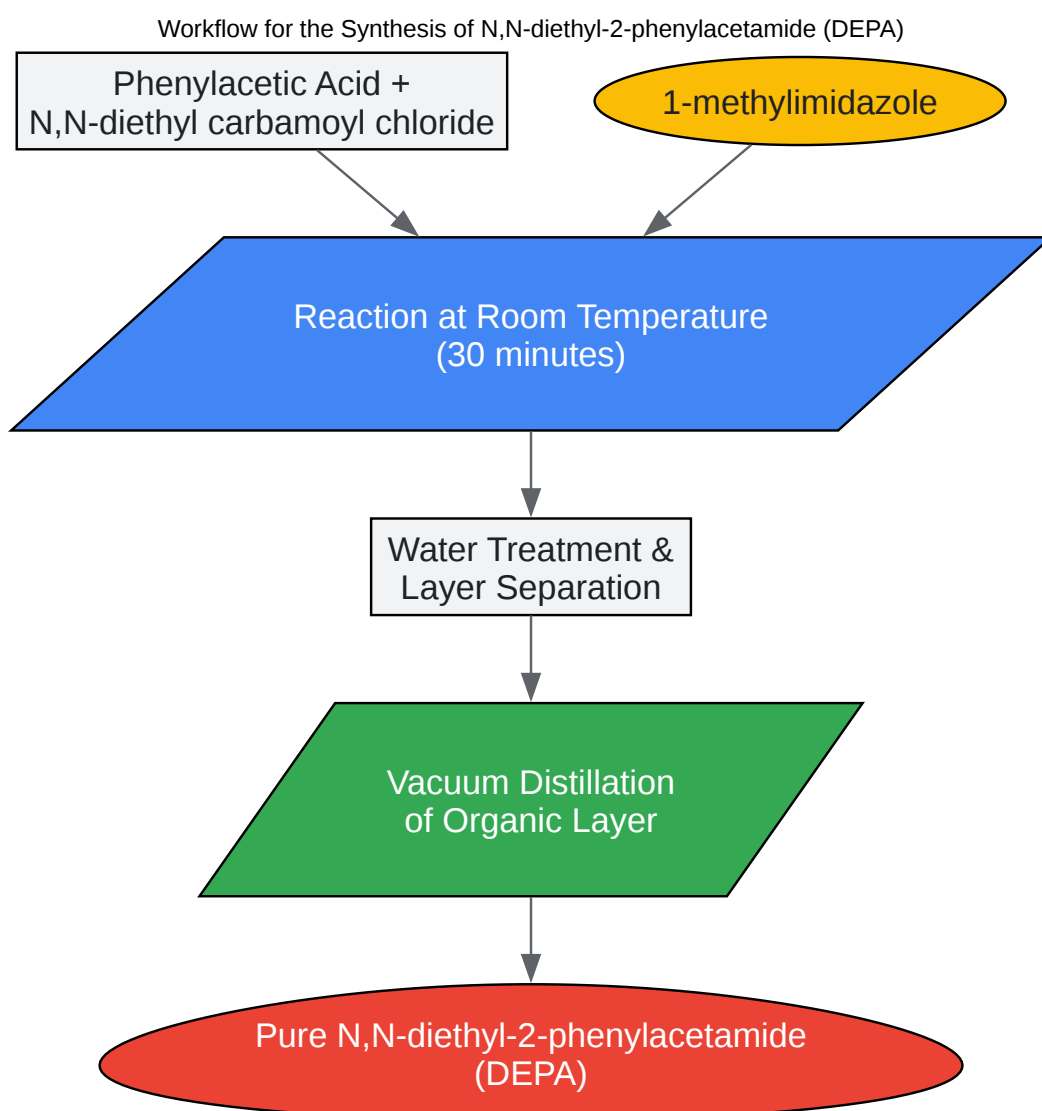
Another documented method involves converting phenylacetic acid to its acid halide using a halogenating agent, followed by treatment with diethylamine.[3] A similar procedure is reported for the synthesis of N,N-diethylbenzamide, which can be adapted for DEPA. This involves reacting the corresponding acid chloride with N,N-diethylamine in the presence of silver acetate and sodium acetate in diethyl ether.[9]

Biological Activity and Signaling Pathways

DEPA functions as an insect repellent by interacting with odorant receptors (Ors) and gustatory receptors (GRs) in insects like mosquitoes.[1][2] However, the detailed mechanism of action is

still considered inconclusive.[1][2] The compound has a marked effect on the central and peripheral nervous systems of insects, inducing behavioral and psychic changes.[3] The lethal dose (LD50) in rats has been determined to be 806.9 mg/kg, with mortality attributed to direct action on the central nervous system leading to respiratory failure and circulatory arrest.[3]

Logical Workflow for DEPA Synthesis

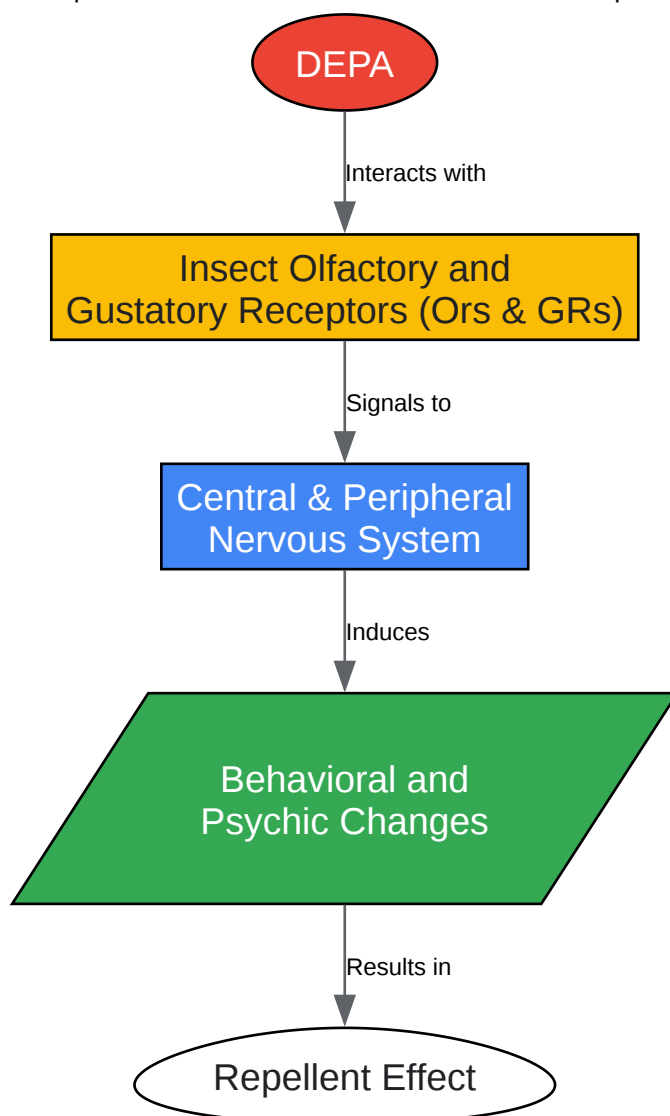


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Caption: Synthesis of DEPA from phenylacetic acid.

Conceptual Diagram of DEPA's Mode of Action

Conceptual Mode of Action of DEPA as an Insect Repellent

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Caption: DEPA's interaction with insect sensory systems.

Section 2: 4-Chloro-N-methylaniline (CAS: 932-96-7)

4-Chloro-N-methylaniline is an organic compound primarily used as an intermediate in the synthesis of various products, including pharmaceuticals, agrochemicals, and dyes.^{[10][11]} It is a colorless to pale yellow or yellow-brown liquid.^{[10][11][12]}

Core Chemical Properties of 4-Chloro-N-methylaniline

The following table summarizes the key chemical and physical properties of **4-Chloro-N-methylaniline**.

Property	Value	Source(s)
Molecular Formula	C7H8ClN	[10][11]
Molecular Weight	141.60 g/mol	[10][13]
Appearance	Colorless to Yellow to Orange clear liquid / clear yellow to yellow-brown liquid	[10][12]
Boiling Point	239 °C (lit.) / 142 °C at 40 mmHg	[10][12]
Density	1.169 g/mL at 25 °C (lit.)	[10][12]
Refractive Index	n _{20/D} 1.584 (lit.)	[10][12]
Flash Point	125 °F / 51 °C	[10][12][14]
pKa	3.9 (+1) at 25°C	[10][12]
Vapor Pressure	0.0372 mmHg at 25°C	[10]
Solubility	Insoluble in water; Soluble in organic solvents	[11][15]
Storage	Room Temperature, in a cool and dark place (<15°C recommended), under inert gas	[16][17]

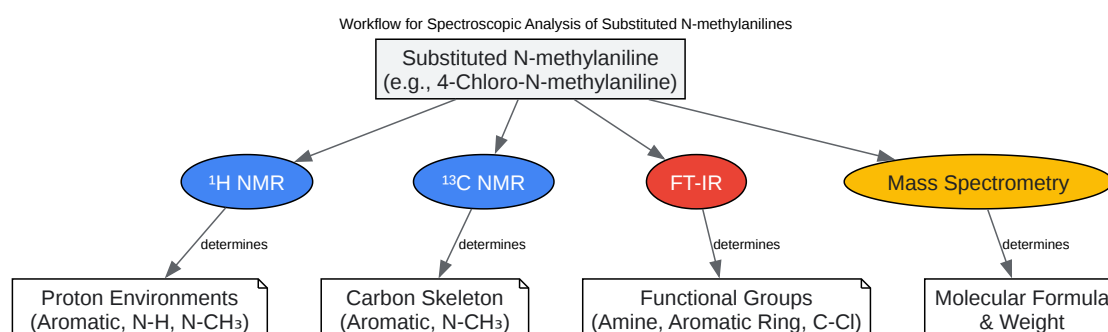
Spectroscopic Data Acquisition Protocols

General protocols for acquiring spectroscopic data for compounds like **4-Chloro-N-methylaniline** are as follows:

- ¹H NMR Spectroscopy:** A standard single-pulse experiment is conducted on a spectrometer tuned to the proton frequency. Key parameters typically include a spectral width of 12-16 ppm, a pulse angle of 30-90 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. To achieve a good signal-to-noise ratio, 8 to 16 scans are usually acquired.[18]

- ^{13}C NMR Spectroscopy: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly used to simplify the spectrum.[18]
- FT-IR Spectroscopy: A background spectrum is first recorded. The sample is then placed in the infrared beam path, and the spectrum is typically recorded from 4000 to 400 cm^{-1} . Multiple scans are co-added to enhance the signal-to-noise ratio.[18]
- Mass Spectrometry: A dilute solution of the sample is prepared in a volatile organic solvent. Using a technique like electron ionization (EI), molecules are ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[18]

Workflow for Spectroscopic Analysis



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Caption: Spectroscopic techniques for molecular structure confirmation.

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